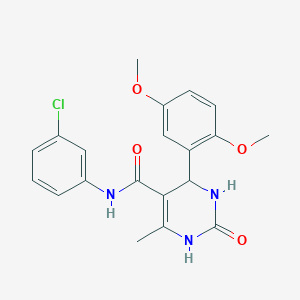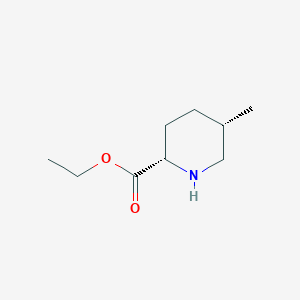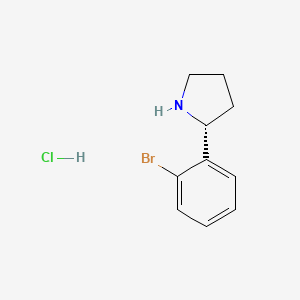
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” is a cyclohexane derivative. Cyclohexane is a six-membered ring molecule, and in this case, it seems to have a carboxamide group (-CONH2) and a methoxy group (-OCH3) attached to it, along with two methyl groups (-CH3) .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexane derivative with other reagents to introduce the desired functional groups. For example, a carboxamide group might be introduced through a reaction with an amine .Molecular Structure Analysis
Cyclohexane derivatives can adopt various conformations, including chair, boat, and twist forms. The most stable conformation often depends on the steric hindrance of the substituents . In this case, the bulky methoxy and carboxamide groups may prefer to be in equatorial positions to minimize steric strain .Chemical Reactions Analysis
The reactivity of “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” would depend on its functional groups. The carboxamide group might be susceptible to hydrolysis, and the methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, the presence of polar carboxamide and methoxy groups in “N-methoxy-N,4-dimethylcyclohexane-1-carboxamide” might increase its solubility in polar solvents compared to cyclohexane .Applications De Recherche Scientifique
1. Organometallic Chemistry and Ligand Synthesis
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is utilized in organometallic chemistry, particularly in the synthesis of functionalized tripodal phosphine ligands. For example, a study by Stößel et al. (1996) demonstrated the use of this compound in creating complexes with the Mo(CO)3 fragment, showing its potential in the synthesis of various organometallic compounds (Stößel et al., 1996).
2. Synthesis of Derivatives
The compound is involved in the synthesis of various chemical derivatives. Bourke and Collins (1996) synthesized 1-(Trimethoxymethyl) cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide, showcasing the versatility of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in organic synthesis (Bourke & Collins, 1996).
3. Pharmaceutical Research
In pharmaceutical research, this compound plays a role in the development of various drugs. Choi et al. (2015) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the evaluation of serotonin 1A receptors in humans using PET imaging, indicating its relevance in neuropharmacology (Choi et al., 2015).
4. Synthesis of N-Methoxy-N-methylamides
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide is used in the efficient synthesis of N-methoxy-N-methylamides. Lee and Park (2002) described a method using S,S-Di(2-pyridyl) dithiocarbonate, showcasing its utility in producing Weinreb amides, significant in organic chemistry (Lee & Park, 2002).
5. Catalysis and Coupling Reactions
The compound is also significant in catalytic processes and coupling reactions. Zheng, Zhang, and Cui (2014) reported the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, indicating its role in facilitating specific chemical reactions (Zheng, Zhang, & Cui, 2014).
6. Synthesis of Analgesic Compounds
It is involved in the synthesis of compounds with potential analgesic activity. Nosova et al. (2020) used a derivative of N-methoxy-N,4-dimethylcyclohexane-1-carboxamide in the synthesis of N,6-diaryl-4-hydroxy-4-methyl-2-oxocyclohexane-1-carboxamides, indicating its applications in medicinal chemistry (Nosova et al., 2020).
Propriétés
IUPAC Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-8-4-6-9(7-5-8)10(12)11(2)13-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTTWJLHKRXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,4-dimethylcyclohexane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2757221.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2757228.png)


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)
![5-Chloro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2757234.png)
![2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

![N-(Cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B2757239.png)
![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2757240.png)
![3-amino-N-{5-[(3-chlorophenyl)sulfamoyl]-2-hydroxyphenyl}pyrazine-2-carboxamide](/img/structure/B2757242.png)